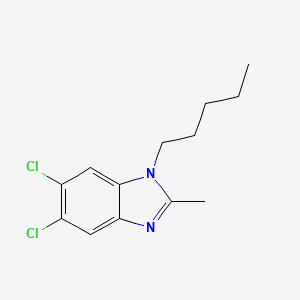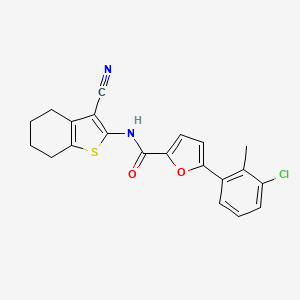![molecular formula C16H15N3O3 B12452728 N-[(5-methylfuran-2-yl)methyl]-2-(quinoxalin-6-yloxy)acetamide](/img/structure/B12452728.png)
N-[(5-methylfuran-2-yl)methyl]-2-(quinoxalin-6-yloxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(5-methylfuran-2-yl)methyl]-2-(quinoxalin-6-yloxy)acetamide is an organic compound that features a furan ring substituted with a methyl group and a quinoxaline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-methylfuran-2-yl)methyl]-2-(quinoxalin-6-yloxy)acetamide typically involves the following steps:
Formation of the furan derivative: The starting material, 5-methylfuran-2-carbaldehyde, is synthesized through the oxidation of 5-methylfuran.
Coupling with quinoxaline: The furan derivative is then reacted with quinoxaline-6-ol in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide) to form the desired acetamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(5-methylfuran-2-yl)methyl]-2-(quinoxalin-6-yloxy)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The quinoxaline moiety can be reduced to form tetrahydroquinoxaline derivatives.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones and quinoxaline N-oxides.
Reduction: Tetrahydroquinoxaline derivatives.
Substitution: Various substituted acetamides.
Applications De Recherche Scientifique
N-[(5-methylfuran-2-yl)methyl]-2-(quinoxalin-6-yloxy)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving furan and quinoxaline derivatives.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of N-[(5-methylfuran-2-yl)methyl]-2-(quinoxalin-6-yloxy)acetamide involves its interaction with specific molecular targets. The furan ring can interact with enzymes or receptors, while the quinoxaline moiety can intercalate with DNA or inhibit specific enzymes. The exact pathways and targets depend on the specific application and require further research.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methyl-2-furanmethanol: Similar furan ring structure but lacks the quinoxaline moiety.
2-(2-furanylmethyl)-5-methylfuran: Contains a similar furan structure but different substitution pattern.
5-Methyl-2-furanmethanamine: Similar furan ring with an amine group instead of the acetamide linkage.
Uniqueness
N-[(5-methylfuran-2-yl)methyl]-2-(quinoxalin-6-yloxy)acetamide is unique due to the combination of the furan and quinoxaline moieties, which can provide a synergistic effect in its applications. This combination is not commonly found in other compounds, making it a valuable molecule for research and development.
Propriétés
Formule moléculaire |
C16H15N3O3 |
|---|---|
Poids moléculaire |
297.31 g/mol |
Nom IUPAC |
N-[(5-methylfuran-2-yl)methyl]-2-quinoxalin-6-yloxyacetamide |
InChI |
InChI=1S/C16H15N3O3/c1-11-2-3-13(22-11)9-19-16(20)10-21-12-4-5-14-15(8-12)18-7-6-17-14/h2-8H,9-10H2,1H3,(H,19,20) |
Clé InChI |
VQGFVKFRPJHOBZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(O1)CNC(=O)COC2=CC3=NC=CN=C3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12452648.png)
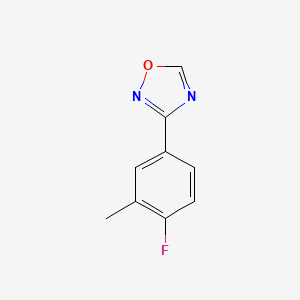
![3-(2-Hydroxyethyl)-2-methyl-5-phenyl-3H-imidazo-[4,5-b]-pyridine-7-carbohydrazide](/img/structure/B12452655.png)

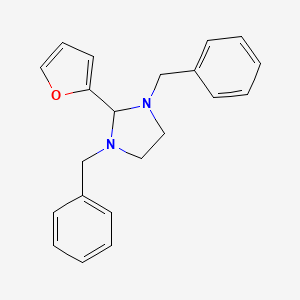
![2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-(2-oxo-3H-1,3-benzoxazol-6-yl)acetamide](/img/structure/B12452673.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N'-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide](/img/structure/B12452677.png)
![9-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-(methylamino)-1H-purin-6-one](/img/structure/B12452682.png)
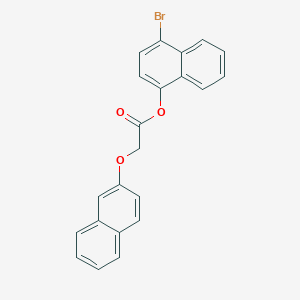


![2-hydroxy-N'-[(3Z)-1-(naphthalen-1-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2,2-diphenylacetohydrazide](/img/structure/B12452703.png)
